molecular formula C21H21N3O3 B2550524 N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004383-90-7

N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2550524
CAS No.: 1004383-90-7
M. Wt: 363.417
InChI Key: CZFXBJALJKHPIH-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a ketone group at position 6 and a methoxy group at position 4. The molecule features two aromatic substituents: a 2-methylphenyl group at position 1 and a 2,3-dimethylphenyl carboxamide moiety at position 5.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-9-7-10-16(15(13)3)22-21(26)20-18(27-4)12-19(25)24(23-20)17-11-6-5-8-14(17)2/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXBJALJKHPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions . Detailed studies, including docking and in vitro assays, are necessary to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives, such as 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) . Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property N-(2,3-Dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Core Structure 1,6-Dihydropyridazine with an oxo group at position 6 Pyridine with a benzodioxin substituent at position 6
Molecular Formula C21H23N3O3 (calculated) C23H25N3O3
Molecular Weight ~367.4 g/mol (calculated) 391.46 g/mol
Key Substituents - 2-Methylphenyl (position 1)
- 2,3-Dimethylphenyl carboxamide (position 3)
- Methoxy (position 4)
- Dihydrobenzodioxin (position 6)
- Dimethylaminomethylphenyl (position 3)
- Methoxy (position 2)
Functional Groups Carboxamide, ketone, methoxy Tertiary amine, benzodioxin, methoxy
Potential Solubility Moderate (carboxamide may enhance hydrogen bonding) Higher (due to dimethylamino group’s basicity)
Research Status No specific data available Limited to research use; not validated for medical applications

Key Observations:

Core Heterocycle Differences: The pyridazine core in the target compound introduces distinct electronic properties compared to the pyridine ring in the analog. The 1,6-dihydro configuration and oxo group may influence redox reactivity or binding specificity.

Substituent Impact: The dimethylaminomethyl group in the analog enhances solubility and may facilitate blood-brain barrier penetration, a feature absent in the target compound.

Molecular Weight and Complexity: The analog has a higher molecular weight (391.46 vs. ~367.4), primarily due to the benzodioxin moiety and dimethylamino group. This may influence pharmacokinetic profiles, such as absorption or clearance rates.

Research Implications

While both compounds share methoxy and aryl substituents, their core structures and functional groups suggest divergent biological targets. The pyridazine derivative’s carboxamide and ketone groups make it a candidate for protease or kinase inhibition, whereas the pyridine analog’s benzodioxin and tertiary amine may align with GPCR or neurotransmitter receptor modulation. Further studies using tools like the CCP4 suite (for crystallographic analysis) could elucidate binding modes and structure-activity relationships.

Biological Activity

N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects and other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22N2O3C_{19}H_{22}N_2O_3 and molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridazine core substituted with various aromatic groups, which may influence its biological activities.

Antitumor Activity

Recent studies have focused on the compound's antitumor properties. A notable study synthesized a series of derivatives related to thieno[2,3-d]pyrimidine and assessed their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The results indicated that certain derivatives exhibited significant inhibitory activity against these cancer cells, with inhibition rates reaching up to 87% at specific concentrations .

CompoundInhibition Rate (%)Cell Line
Compound A57.0MDA-MB-231
Compound B43.0Non-Small Cell Lung Cancer
Compound C87.0MDA-MB-231

The mechanism by which this compound exerts its effects appears to involve the inhibition of reactive oxygen species (ROS) production in neutrophils. This inhibition occurs without direct scavenging of radicals but rather through interference with signaling pathways that activate oxidative stress responses . This suggests that the compound may modulate immune responses, potentially impacting inflammatory diseases as well.

Case Studies

  • Study on Reactive Oxygen Species Inhibition :
    • Researchers investigated the effects of the compound on neutrophil activation and ROS generation. The findings indicated a marked decrease in ROS production in the presence of the compound, highlighting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that the compound could selectively inhibit tumor cell proliferation. The cytotoxic activity was assessed using various concentrations, revealing a dose-dependent response where higher concentrations led to increased cell death in cancer cell lines .

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